Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative, a class of compounds widely studied for their pharmacological properties, including calcium channel modulation and anticancer activity . The 2-bromophenyl substituent at the 4-position distinguishes it from other analogs, influencing its electronic, steric, and biological behavior. Synthesized via the Hantzsch reaction—a one-pot condensation of aldehydes, β-keto esters, and ammonia—this compound shares a core structure with nifedipine-like calcium channel blockers but exhibits unique properties due to its substituent configuration .
Properties
IUPAC Name |
diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO4/c1-5-24-18(22)15-11(3)21-12(4)16(19(23)25-6-2)17(15)13-9-7-8-10-14(13)20/h7-10,17,21H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVXLILNSZSXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Br)C(=O)OCC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400821 | |
| Record name | Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861927-02-8, 103890-74-0 | |
| Record name | Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIETHYL 4-(2-BROMOPHENYL)-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the following steps:
Formation of the Dihydropyridine Core: This can be achieved through a condensation reaction between a β-keto ester and an aldehyde in the presence of a base.
Esterification: The final step involves esterification to introduce the diethyl ester groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding pyridine derivative.
Reduction: Reduction of the dihydropyridine ring to form a saturated pyridine derivative.
Substitution: Replacement of the bromophenyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Pyridine derivatives.
Reduction: Saturated pyridine derivatives.
Substitution: Derivatives with different functional groups replacing the bromophenyl group.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C19H22BrNO4
Molecular Weight : 408.3 g/mol
CAS Number : 861927-02-8
The compound features a bromophenyl group and two ester functionalities, contributing to its diverse reactivity and biological activity. The synthesis typically involves the Hantzsch dihydropyridine synthesis, which combines an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions in ethanol or other suitable solvents .
Chemistry
Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate serves as a versatile building block in organic synthesis. It can undergo various chemical transformations:
- Oxidation : Converts the dihydropyridine ring to a pyridine ring using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction : Can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄).
- Substitution : The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Biology
The compound exhibits significant biological activity, particularly in pharmacology:
- Calcium Channel Blockade : Similar to other dihydropyridines like nifedipine and amlodipine, it may act as a calcium channel blocker, influencing cardiovascular functions by inhibiting calcium influx in vascular smooth muscle .
- Enzyme Inhibition : It interacts with specific enzymes or receptors, which can alter their activity and influence various biochemical pathways. This property is particularly relevant for therapeutic applications in cancer treatment and antimicrobial activity .
Case Study 1: Antitumor Activity
A study investigated the antitumor properties of dihydropyridine derivatives, including this compound. The results indicated that these compounds could inhibit tumor cell proliferation by inducing apoptosis through specific enzymatic pathways .
Case Study 2: Cardiovascular Research
Research on dihydropyridine derivatives has highlighted their potential as antihypertensive agents. In vitro studies demonstrated that this compound effectively reduced vascular resistance in isolated rat aortic rings.
Mechanism of Action
The mechanism by which Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exerts its effects involves its interaction with calcium channels. By blocking these channels, it can modulate calcium influx into cells, which is crucial for various physiological processes.
Molecular Targets and Pathways:
Calcium Channels: The primary molecular target is the L-type calcium channels.
Pathways: The compound affects pathways related to muscle contraction, neurotransmitter release, and cardiac function.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Electronic Effects
The 2-bromophenyl group introduces steric hindrance and electron-withdrawing effects distinct from analogs with substituents at the 3- or 4-positions of the phenyl ring. For example:
- Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate (DHPB) : The para-bromo substitution enhances planarity and π-π stacking, improving binding to calcium channels .
- Diethyl 4-(3-chlorophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate : The meta-chloro group increases lipophilicity, enhancing antibacterial activity against Leishmania amazonensis (IC₅₀ = 43.08 µM) .
Pharmacological Activity
Anticancer Potential
Symmetrical 1,4-DHPs with halogenated aryl groups, such as the target compound’s 4-bromo analog (DHPB), show potent cytotoxicity against HeLa and MCF-7 cells. The 2-bromo derivative’s steric bulk may alter binding to intracellular targets like tubulin or DNA, though specific data remain unreported .
Antimicrobial and Antiparasitic Activity
Compounds with electron-withdrawing groups (e.g., 3-nitro, 3-chloro) exhibit stronger antileishmanial activity than those with electron-donating groups (e.g., methoxy). The 2-bromo substituent’s intermediate electronegativity may position it between these extremes .
Physicochemical and Crystallographic Properties
- Solubility and Conformation : The 2-bromophenyl group reduces solubility in polar solvents compared to methoxy-substituted analogs (e.g., diethyl 4-(2,5-dimethoxyphenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate), which exhibit solvent-dependent conformational changes .
- Crystal Packing: Methyl or cyano substituents at the 4-phenyl position (e.g., diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate) form hydrogen-bonded networks, whereas bromine’s larger atomic radius may disrupt such interactions, favoring van der Waals packing .
Table 2: Crystallographic Comparisons
Biological Activity
Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (referred to as DBMD) is a compound belonging to the dihydropyridine class, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including anticancer properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C19H22BrNO4
- Molecular Weight : 408.3 g/mol
- CAS Number : 861927-02-8
- IUPAC Name : this compound
The compound features a bromophenyl group and two ester functionalities, providing unique chemical properties that contribute to its biological activity.
DBMD exhibits its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. The compound's mechanism involves:
- Enzyme Inhibition : DBMD has been shown to inhibit certain enzymes, which may lead to altered biochemical pathways.
- Receptor Binding : The compound can bind to various receptors, influencing cellular responses and potentially leading to therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of DBMD and related dihydropyridine compounds. Notably:
- Cytotoxicity Studies : DBMD demonstrated significant cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were reported as follows:
Comparative Analysis with Similar Compounds
DBMD can be compared with other well-known dihydropyridines like Nifedipine and Amlodipine. The following table summarizes key differences:
| Compound | Structure | Anticancer Activity | Mechanism |
|---|---|---|---|
| DBMD | Contains a bromophenyl group | Significant against HeLa and MCF-7 | Enzyme inhibition and receptor binding |
| Nifedipine | Calcium channel blocker | Limited anticancer activity reported | Primarily cardiovascular effects |
| Amlodipine | Calcium channel blocker | Limited anticancer activity reported | Primarily cardiovascular effects |
Study on Anticancer Activity
In a recent study evaluating the anticancer properties of various dihydropyridines, DBMD was found to exhibit notable cytotoxicity against multiple cancer cell lines. The selectivity index (SI) calculated for DBMD indicated a favorable profile for targeting cancer cells while sparing normal cells .
Mechanistic Insights
Further research into the mechanism of action has revealed that the presence of the bromophenyl moiety is crucial for the observed anticancer activity. This group enhances the compound's ability to interact with biological targets effectively .
Q & A
Q. Q1: What is the most reliable synthetic route for preparing diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, and how can purity be optimized?
Methodological Answer: The compound is typically synthesized via the Hantzsch reaction. A mixture of 2-bromobenzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (10 mmol) is heated at 353–363 K for 3–5 hours under solvent-free conditions or in ethanol. Reaction progress is monitored by TLC (hexane/ethyl acetate, 3:1). Post-reaction, the crude product is washed with diethyl ether and recrystallized using acetone or a dichloromethane/hexane mixture to improve purity (mp 377–379 K). Yield optimization requires precise stoichiometric ratios and controlled heating to avoid side products like fully aromatic pyridines .
Structural Confirmation
Q. Q2: Which spectroscopic and crystallographic techniques are essential for confirming the molecular structure of this compound?
Methodological Answer:
- FT-IR : Identifies carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ and N–H bends at ~3300 cm⁻¹.
- NMR : ¹H NMR confirms ethyl ester protons (δ 1.1–1.3 ppm, triplets), methyl groups (δ 2.2–2.4 ppm, singlet), and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR resolves carbonyl carbons (~165–170 ppm) and dihydropyridine ring carbons .
- Single-crystal XRD : Provides absolute conformation. Data collection with Mo Kα radiation (λ = 0.71073 Å) and refinement via SHELX software (e.g., SHELXL-2018) confirm bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between the bromophenyl and dihydropyridine rings (~85–89°) .
Conformational Analysis
Q. Q3: How does the dihydropyridine ring conformation influence the compound’s reactivity and intermolecular interactions?
Methodological Answer: The dihydropyridine ring adopts a flattened boat conformation (puckering amplitude Q = 0.30 Å, θ = 73°), with deviations of C7 and N1 from the plane. This conformation stabilizes intramolecular hydrogen bonds (e.g., C–H···O) and facilitates intermolecular N–H···O interactions, forming supramolecular chains. The 2-bromophenyl group’s perpendicular orientation minimizes steric hindrance and enhances crystal packing via halogen bonding (Br···Cg interactions) .
Advanced Crystallography
Q. Q4: What challenges arise in resolving disordered electron density regions during XRD analysis, and how are they addressed?
Methodological Answer: Disordered solvent molecules or flexible substituents (e.g., ethyl esters) can create unresolved electron density. Use the SQUEEZE routine in PLATON to model solvent-accessible voids (e.g., 178 ų) . Refinement parameters (R1 < 0.05, wR2 < 0.15) are optimized by constraining hydrogen atoms to calculated positions and applying isotropic displacement parameters. For severe disorder, high-resolution data (θ > 25°) and twinning correction in SHELXL improve accuracy .
Biological Activity Profiling
Q. Q5: What methodologies are used to evaluate this compound’s potential as a calcium channel blocker?
Methodological Answer:
- In vitro assays : Patch-clamp electrophysiology on vascular smooth muscle cells to measure L-type calcium current inhibition.
- Structure-activity relationship (SAR) : Compare IC₅₀ values against analogs (e.g., nifedipine). Bulky 2-bromophenyl substituents enhance membrane binding via hydrophobic interactions.
- Molecular docking : Simulate binding to Cav1.2 channels using AutoDock Vina. The dihydropyridine ring’s boat conformation aligns with the channel’s α1-subunit, while bromine participates in halogen bonding with Thr1066 .
Computational Modeling
Q. Q6: How can DFT calculations predict the compound’s electronic properties and reactivity?
Methodological Answer:
- Geometry optimization : Use B3LYP/6-311++G(d,p) to minimize energy and calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV).
- NBO analysis : Identifies hyperconjugative interactions (e.g., LP(O)→σ*(C–Br)) stabilizing the dihydropyridine core.
- Electrostatic potential maps : Highlight nucleophilic regions (e.g., carbonyl oxygens) for electrophilic attack .
Data Contradictions
Q. Q7: How should researchers resolve discrepancies between experimental and computational bond lengths?
Methodological Answer:
- Benchmarking : Compare XRD-derived bond lengths (e.g., C=O at 1.21 Å) with DFT-optimized values. Discrepancies >0.02 Å suggest basis set limitations or crystal packing effects.
- Hirshfeld surface analysis : Quantify intermolecular forces (e.g., Br···H contacts) that distort gas-phase DFT geometries. Tools like CrystalExplorer visualize these interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
